molecular formula C11H17ClN2O2S B4749694 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide

1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide

Cat. No. B4749694
M. Wt: 276.78 g/mol
InChI Key: DQEAMWJKNZFPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide, also known as Chloroquine, is a medication used to prevent and treat malaria. It was first synthesized in 1934 by Hans Andersag and his team at the Bayer laboratories in Germany. Chloroquine is a member of the 4-aminoquinoline family of compounds, which also includes hydroxychloroquine, amodiaquine, and primaquine. Chloroquine is a weak base that accumulates in acidic compartments such as lysosomes and disrupts their function, leading to the death of the malaria parasite.

Mechanism of Action

1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide accumulates in lysosomes and disrupts their function by increasing their pH. This leads to the inhibition of lysosomal enzymes and the accumulation of undigested material within the lysosome. 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide also inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vacuoles. The disruption of lysosomal function and autophagy ultimately leads to the death of the malaria parasite.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has also been shown to inhibit the activation of toll-like receptors (TLRs), which are important in the innate immune response. In addition, 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been shown to have antiviral effects against a variety of viruses, including HIV, SARS-CoV, and Zika virus.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has several advantages for laboratory experiments. It is readily available and relatively inexpensive. It has a long history of use in the laboratory and has been extensively studied. However, 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide also has several limitations. It is a weak base that accumulates in acidic compartments, which may limit its use in experiments that involve acidic organelles. In addition, 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been shown to have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide. One area of interest is the development of 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide derivatives that have improved efficacy and reduced toxicity. Another area of interest is the use of 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide in combination with other drugs to enhance its therapeutic effects. Finally, the role of 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide in the treatment of autoimmune diseases and cancer is an area of active research.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been used extensively in the laboratory as a tool to study lysosomal function and autophagy. It has been shown to inhibit autophagy by disrupting lysosomal acidification and impairing the fusion of autophagosomes with lysosomes. 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has also been used to study the role of lysosomes in cancer cell survival and drug resistance. In addition, 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has been used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2S/c1-14(2)8-7-13-17(15,16)9-10-3-5-11(12)6-4-10/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEAMWJKNZFPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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